molecular formula C50H61N11O15 B3324732 Unii-0I6K5H4SC2 CAS No. 1952359-26-0

Unii-0I6K5H4SC2

Cat. No. B3324732
CAS RN: 1952359-26-0
M. Wt: 1056.1 g/mol
InChI Key: ZKBFFLCQDWEXSG-UHFFFAOYSA-N
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Description

Unii-0I6K5H4SC2, also known as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), is a stable free radical compound that has been extensively studied due to its unique properties. TEMPO is widely used as a catalyst, an oxidizing agent, and a spin label in various scientific fields.

Mechanism of Action

TEMPO acts as a radical scavenger and can inhibit the propagation of radical reactions. It can also act as an oxidizing agent by donating an electron to the substrate and accepting a hydrogen atom from the substrate. TEMPO can also act as a catalyst by coordinating with the substrate and facilitating the reaction.
Biochemical and Physiological Effects
TEMPO has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. TEMPO has been studied for its potential therapeutic effects in various diseases such as cardiovascular disease, neurodegenerative diseases, and cancer.

Advantages and Limitations for Lab Experiments

TEMPO is a stable compound and can be easily handled in the laboratory. It can be stored for extended periods without significant degradation. TEMPO is also relatively inexpensive and readily available. However, TEMPO can be toxic at high concentrations and should be handled with care. Additionally, TEMPO can react with certain substrates and produce unwanted side products.

Future Directions

TEMPO has shown promising results in various scientific fields, and future research can focus on its potential therapeutic applications. TEMPO can be studied for its potential use in drug delivery systems or as a therapeutic agent in various diseases. Additionally, TEMPO can be modified to improve its properties and increase its effectiveness in various reactions.
Conclusion
TEMPO is a stable free radical compound that has been extensively studied for its unique properties. It has been used as a catalyst, an oxidizing agent, and a spin label in various scientific fields. TEMPO has antioxidant and anti-inflammatory properties and has potential therapeutic applications in various diseases. Future research can focus on improving its properties and exploring its potential therapeutic uses.

Scientific Research Applications

TEMPO has been widely used as a catalyst in organic synthesis reactions. It can be used in various reactions such as oxidation, reduction, and cross-coupling reactions. TEMPO can also be used as an oxidizing agent in the conversion of alcohols to aldehydes or ketones. Additionally, TEMPO has been used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological molecules.

properties

IUPAC Name

4-[4-[3-[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]-2-[[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]methyl]propyl]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H61N11O15/c1-56-19-11-33(39(65)47(56)73)43(69)51-15-23-60(24-16-52-44(70)34-12-20-57(2)48(74)40(34)66)28-31(27-30-5-7-32(8-6-30)55-37(62)9-10-38(63)64)29-61(25-17-53-45(71)35-13-21-58(3)49(75)41(35)67)26-18-54-46(72)36-14-22-59(4)50(76)42(36)68/h5-8,11-14,19-22,31,65-68H,9-10,15-18,23-29H2,1-4H3,(H,51,69)(H,52,70)(H,53,71)(H,54,72)(H,55,62)(H,63,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBFFLCQDWEXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)O)C(=O)NCCN(CCNC(=O)C2=C(C(=O)N(C=C2)C)O)CC(CC3=CC=C(C=C3)NC(=O)CCC(=O)O)CN(CCNC(=O)C4=C(C(=O)N(C=C4)C)O)CCNC(=O)C5=C(C(=O)N(C=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H61N11O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1056.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1952359-26-0
Record name Corixetan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952359260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORIXETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I6K5H4SC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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